molecular formula C22H29NO2 B3847264 1-[5-(3-phenoxyphenoxy)pentyl]piperidine

1-[5-(3-phenoxyphenoxy)pentyl]piperidine

Cat. No.: B3847264
M. Wt: 339.5 g/mol
InChI Key: FCSRZYHXEGGMLX-UHFFFAOYSA-N
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Description

“1-[5-(3-phenoxyphenoxy)pentyl]piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A method for the double C-H functionalization/cyclization of 1,3-ene-dienes with electron-withdrawing groups via a hydride shift has been proposed .


Molecular Structure Analysis

The molecular structure of piperidine consists of a six-membered ring including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would include additional phenoxy groups attached to the piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial for the synthesis of substituted piperidines and their derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine include a molecular weight of 85.150 g·mol−1, a colorless liquid appearance, a density of 0.862 g/mL, a melting point of −7 °C, a boiling point of 106 °C, and miscibility in water . The properties of “this compound” would be influenced by the additional phenoxy groups .

Mechanism of Action

While the specific mechanism of action for “1-[5-(3-phenoxyphenoxy)pentyl]piperidine” is not mentioned in the retrieved papers, piperine, a piperidine derivative, has been found to have therapeutic potential against various cancers by regulating crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc .

Safety and Hazards

Piperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and precautionary measures include washing hands thoroughly after handling and not eating, drinking, or smoking when using this product .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[5-(3-phenoxyphenoxy)pentyl]piperidine”, is an important task of modern organic chemistry .

Properties

IUPAC Name

1-[5-(3-phenoxyphenoxy)pentyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-4-11-20(12-5-1)25-22-14-10-13-21(19-22)24-18-9-3-8-17-23-15-6-2-7-16-23/h1,4-5,10-14,19H,2-3,6-9,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSRZYHXEGGMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCOC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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